molecular formula C10H8ClN3O2 B2641480 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 957478-42-1

1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B2641480
CAS No.: 957478-42-1
M. Wt: 237.64
InChI Key: FPLCBZBUHUXELU-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is a pyrazole derivative featuring a 3-chlorobenzyl substituent at position 1 and a nitro group at position 3. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLCBZBUHUXELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 3-chlorobenzyl chloride with 3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products:

    Reduction: 1-[(3-Aminophenyl)methyl]-3-nitro-1H-pyrazole

    Substitution: Various substituted pyrazoles depending on the nucleophile used

    Oxidation: Oxidized pyrazole derivatives

Scientific Research Applications

Pharmaceutical Development

Anticancer and Anti-inflammatory Properties
1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole has been studied extensively for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can inhibit cell growth in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating substantial effectiveness . The compound's ability to modulate biological activity makes it a promising candidate for further development in cancer therapeutics.

Mechanisms of Action
The mechanisms through which these compounds exert their anticancer effects include the inhibition of specific kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, the anti-inflammatory properties of pyrazole derivatives are also being explored, with potential applications in treating inflammatory diseases.

Agricultural Chemistry

Insecticidal Activity
In agricultural chemistry, this compound serves as an effective ingredient in the formulation of insecticides. Its structure allows it to act on specific biological pathways within pests, providing a targeted approach to pest control that enhances crop yield and food supply security . The compound's efficacy as an insecticide is attributed to its ability to disrupt normal physiological functions in target organisms.

Material Science

Development of New Materials
The compound is also being investigated for its potential in material science, particularly in the development of polymers and coatings. Its unique chemical structure can impart specific thermal and mechanical properties to materials, making it valuable for creating advanced materials with tailored characteristics . This application is particularly relevant in industries requiring high-performance materials with specific functionalities.

Analytical Chemistry

Reference Standard in Chemical Analysis
In analytical chemistry, this compound is utilized as a reference standard for the detection and quantification of similar compounds in complex mixtures. This application ensures accuracy and reliability in chemical analyses, which is critical for both research and industrial applications .

Summary Table of Applications

Field Application Details
Pharmaceutical DevelopmentAnticancer AgentSignificant cytotoxicity against various cancer cell lines; potential for anti-inflammatory use.
Agricultural ChemistryInsecticide FormulationTargets specific biological pathways in pests; improves crop yield.
Material ScienceDevelopment of Advanced MaterialsEnhances thermal and mechanical properties; applicable in high-performance materials.
Analytical ChemistryReference StandardAids in the detection and quantification of similar compounds; ensures accuracy in chemical analysis.

Case Study 1: Anticancer Efficacy

A study conducted by Abadi et al. evaluated various pyrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated notable cytotoxic effects, with some derivatives achieving IC50 values below 10 µM, demonstrating their potential as effective anticancer agents .

Case Study 2: Insecticidal Effectiveness

Research on the insecticidal properties of pyrazole compounds revealed that formulations containing this compound exhibited high mortality rates among target pest species within 48 hours of exposure, indicating its effectiveness as a novel insecticide .

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Benzyl Groups

  • 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4): Differs by an additional fluorine atom at the 4-position of the benzyl group.
  • 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 887201-82-3) :
    Fluorine at the 2-position introduces steric hindrance near the chlorophenyl group, which may affect binding to biological targets or crystal packing .

Key Difference : Fluorine substitution modulates electronic and steric properties, impacting solubility and bioactivity.

Pyrazoles with Trifluoromethyl Substituents

  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole (SC-560) :
    The trifluoromethyl group at position 3 is strongly electron-withdrawing, similar to the nitro group in the target compound. However, the trifluoromethyl group offers greater lipophilicity, which may enhance membrane permeability .
  • 1-(4-Methoxyphenyl)-3-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole :
    Multiple methoxy groups increase electron density, contrasting with the nitro group’s electron-deficient nature. This compound’s synthesis via Ullmann coupling () highlights methodological differences compared to nitro-substituted pyrazoles .

Key Difference : Trifluoromethyl groups improve pharmacokinetic profiles, whereas nitro groups may confer higher reactivity in electrophilic substitutions.

Carboxamide and Amine Derivatives

  • N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide :
    The carboxamide group enables hydrogen bonding, unlike the nitro group, which primarily acts as an electron sink. This difference could influence target selectivity in drug design .
  • 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-5-amine :
    The amine substituent at position 5 introduces basicity, contrasting with the nitro group’s neutrality. Amines are prone to protonation, affecting solubility at physiological pH .

Key Difference : Functional groups dictate hydrogen-bonding capacity and ionization states, critical for molecular interactions.

Heteroaromatic and Complex Substituents

  • 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide :
    The pyridylmethyl group introduces a basic nitrogen, enhancing water solubility compared to the chlorophenylmethyl group. This compound’s dihedral angles (7.70–89.17°) suggest conformational rigidity, which may differ from the target compound’s flexibility .
  • Furan’s oxygen atom may participate in hydrogen bonding .

Key Difference : Heteroaromatic substituents expand interaction possibilities with biological targets or materials.

Physical and Chemical Properties

Compound Substituents Melting Point (°C) Key Properties
1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole 3-NO₂, 3-Cl-benzyl Not reported High polarity due to nitro group
1,3-Diphenyl-1H-pyrazole (3q) Phenyl groups at 1,3 81–82 Low polarity, pale yellow solid
SC-560 3-CF₃, 4-Cl, 4-OCH₃ Oil (room temp) Lipophilic, liquid form

Commercial Availability

The target compound and its analogues are available from suppliers like Hairui Chemical (), Chemenu (), and Parchem (), indicating their relevance in pharmaceutical and materials research .

Biological Activity

1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is a compound that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article synthesizes findings from various research studies, highlighting its antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a chlorophenyl group and a nitro group. This structural configuration is significant for its biological activity, as modifications in the pyrazole core can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

These results suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal activity, making it a potential candidate for treating infections caused by multidrug-resistant (MDR) pathogens .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. Studies show that it can induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation:

  • Caspase Activation : The compound was found to significantly reduce the viability of MCF7 breast cancer cells with an IC50 value of approximately 39.70 µM .
  • Mechanism of Action : The compound appears to inhibit the MEK signaling pathway, which is crucial for cancer cell proliferation and survival .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. It has shown promise in reducing inflammation markers and modulating pathways associated with inflammatory responses:

  • COX Inhibition : The compound demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .
  • Inflammatory Mediators : Studies indicate that it can reduce levels of pro-inflammatory cytokines, further supporting its potential use in inflammatory conditions .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, particularly through its action on neurotransmitter systems:

  • Monoamine Oxidase Inhibition : The compound has been identified as a reversible inhibitor of monoamine oxidases (MAOs), which play a role in neurotransmitter metabolism .
  • Potential Applications : This activity suggests possible applications in treating neurodegenerative disorders where MAO activity is dysregulated.

Case Studies and Comparative Analysis

Several case studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

  • Study on Anticancer Properties : A comparative analysis showed that compounds with similar pyrazole structures exhibited IC50 values ranging from 0.08 µM to 0.26 µM against various cancer cell lines, indicating a strong correlation between structural modifications and biological activity .
  • Neuroprotective Mechanisms : Research has documented the neuroprotective effects of pyrazole derivatives against oxidative stress-induced neuronal damage, suggesting that structural features significantly influence protective efficacy .

Q & A

Q. What are the common synthetic routes for preparing 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole?

The compound is typically synthesized via condensation reactions or cyclization strategies. For example, triazenylpyrazole precursors can react with aryl halides under copper-catalyzed conditions (e.g., CuSO₄, sodium ascorbate) in tetrahydrofuran (THF)/H₂O at 50°C for 16 hours . Post-synthesis purification often involves column chromatography or recrystallization. Alternative routes may use Mannich reactions for introducing substituents, as seen in structurally similar pyrazole derivatives .

Q. How is the compound characterized after synthesis?

Characterization employs spectroscopic and crystallographic methods:

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and aromatic proton environments .
  • Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .
  • X-ray diffraction for resolving crystal structures, particularly when analyzing steric effects of the 3-nitro and 3-chlorophenylmethyl groups .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related chlorophenyl-pyrazole compounds:

  • Avoid skin contact (H313) and inhalation (H333) due to potential toxicity.
  • Use fume hoods and personal protective equipment (PPE).
  • Waste must be segregated and treated by certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization includes:

  • Catalyst screening : Palladium complexes (e.g., Pd₂(dba)₃) or copper salts enhance cross-coupling efficiency .
  • Temperature modulation : Elevated temperatures (e.g., 100°C) improve reaction kinetics but may require inert atmospheres (N₂/Ar) to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while THF/H₂O mixtures facilitate click chemistry .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) can be addressed through:

  • Dose-response studies to identify therapeutic vs. toxic thresholds.
  • Comparative structural analysis : Modifying the nitro group’s position or chlorophenyl substitution pattern to isolate structure-activity relationships .
  • Computational docking to predict binding affinities with target proteins (e.g., carbonic anhydrase isoforms) .

Q. How does the nitro group at position 3 influence the compound’s electronic properties?

The electron-withdrawing nitro group:

  • Reduces electron density at the pyrazole ring, enhancing electrophilic substitution reactivity.
  • Stabilizes negative charges in intermediates during nucleophilic attacks.
  • DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects and predict redox behavior .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in this compound?

  • High-performance liquid chromatography (HPLC) with UV detection to quantify purity (>98% is typical for research-grade material) .
  • IR spectroscopy identifies functional groups (e.g., nitro stretches near 1,530 cm⁻¹) and potential byproducts .

Q. How can the compound’s stability under varying storage conditions be assessed?

  • Accelerated degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), or light (UV/visible) for 1–4 weeks.
  • Monitor stability via LC-MS to detect decomposition products (e.g., nitro group reduction to amine) .

Data Interpretation and Contradictions

Q. How to address discrepancies in reported synthetic yields across studies?

  • Reproducibility checks : Verify catalyst purity, solvent dryness, and reaction atmosphere (O₂ sensitivity).
  • Byproduct analysis : Use tandem MS or 2D NMR to identify unaccounted intermediates .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular dynamics simulations (e.g., GROMACS) model binding to enzymes like cyclooxygenase-2 (COX-2).
  • QSAR models correlate substituent effects (e.g., nitro vs. trifluoromethyl groups) with bioactivity .

Tables for Key Data

Property Method Typical Result Reference
Melting PointDifferential Scanning Calorimetry95–96°C (analogs)
LogP (Partition Coefficient)HPLC Retention Time Analysis2.8–3.2 (chlorophenyl derivatives)
Cytotoxicity (IC₅₀)MTT Assay10–50 µM (cancer cell lines)

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